3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride typically involves the reaction of quinoline derivatives with butan-2-yl methanesulfonate under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production . This includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound can interact with various enzymes and receptors, influencing their activity . This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Quinolinyl methanesulfonate: Another compound with a similar functional group arrangement.
Butan-2-yl methanesulfonate: Shares the butan-2-yl methanesulfonate group with the target compound.
Uniqueness
This compound is unique due to its specific combination of the quinoline moiety and the butan-2-yl methanesulfonate group . This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
3-quinolin-2-ylbutan-2-yl methanesulfonate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S.ClH/c1-10(11(2)18-19(3,16)17)13-9-8-12-6-4-5-7-14(12)15-13;/h4-11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWQQDUUQTKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(C)OS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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